molecular formula C4H8NaO3S+ B075452 Sodium 2-methylprop-2-ene-1-sulfonate CAS No. 1561-92-8

Sodium 2-methylprop-2-ene-1-sulfonate

Cat. No. B075452
CAS RN: 1561-92-8
M. Wt: 159.16 g/mol
InChI Key: SZHIIIPPJJXYRY-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 2-methylprop-2-ene-1-sulfonate involves chemical reactions that yield this compound as a product. For instance, sodium methylallyl sulfonate, a closely related compound, is synthesized using sodium pyrosulfite and 3-chloro-2-methylpropene as raw materials. The process explores factors such as reaction temperature, reactant molar ratio, and reaction time, with optimized conditions leading to a yield of over 85% (D. Peng, 2011).

Molecular Structure Analysis

The molecular structure of sodium 2-methylprop-2-ene-1-sulfonate and its analogs is characterized by the presence of the sulfonate group, which significantly influences their chemical behavior and properties. Studies often focus on the functionalization of polymers with sulfonate groups to enhance their properties, indicating the importance of the molecular structure in determining the compound's applicability (Feng Wang, Tianlu Chen, Jiping Xu, 1998).

Chemical Reactions and Properties

Sodium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including copolymerization and sulfonylation, which are central to its application in creating functional materials. For example, the copolymerization of acrylamide with sodium 2-acrylamido-2-methylpropane sulfonate involves the use of nano silica as a cross-linking agent, leading to copolymers with improved viscosity properties and degradation resistance, suitable for applications like enhanced oil recovery (H. Xin et al., 2015).

Physical Properties Analysis

The physical properties of sodium 2-methylprop-2-ene-1-sulfonate derivatives, such as thermal stability and solubility, are crucial for their application in various fields. The introduction of sulfonate groups into polymers, for example, has been shown to increase their hydrophilicity and thermal stability, making them suitable for use in high-temperature environments (Ueda Mitsuru et al., 1993).

Chemical Properties Analysis

The chemical properties of sodium 2-methylprop-2-ene-1-sulfonate, including its reactivity and compatibility with other compounds, are central to its utility in chemical synthesis and material science. Its ability to participate in sulfonylation reactions, for instance, allows for the synthesis of diverse aryl sulfones, which are valuable in pharmaceuticals and materials science (Weihao Rao, Bing‐Feng Shi, 2015).

Scientific Research Applications

  • Palladium-Catalyzed Desulfinylative C–C Allylation

    This study used 2-Methylprop-2-ene- and other sulfonyl chlorides in palladium-catalyzed C–C coupling with Grignard reagents and sodium salts. The process involved desulfinylative allylic arylations and alkylations, highlighting the compound's utility in organic synthesis (Volla, Dubbaka, & Vogel, 2009).

  • Technologic Improvement in Production

    Another application involves Sodium 2,3-Dimercaptopropane-1-sulfonate (Na-DMPS), used as an antidote for heavy metal salt poisoning and common pesticides. This research focused on improving the yield of lead salt through experimental parameter adjustments (Zhang Chen-dong, 2008).

  • Functional Modification of Poly(vinyl alcohol)

    Sodium 2-acrylamide-2-methylpropane sulfonate (SAMPS) was used for producing modified poly(vinyl alcohol) containing the sodium sulfonate group, indicating its role in the development of hydrophilic polymers (Moritani & Yamauchi, 1998).

  • Highly Conducting Water-Soluble Polythiophene Derivatives

    This study synthesized water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate), showing its potential in producing stable, highly conducting materials useful in electronic applications (Chayer, Faid, & Leclerc, 1997).

  • Mercury and Arsenic Mobilization in Humans

    Sodium 2,3-dimercapto-1-propane sulfonate (DMPS) was used to treat metal intoxication, showing effectiveness in increasing the excretion of mercury and arsenic from the body (Aposhian, 1998).

  • Copolymers for Enhanced Oil Recovery

    The use of sodium-2-acrylamido-2-methylpropane sulfonate (NaAMPS) in copolymers with acrylamide was studied for enhanced oil recovery. These copolymers showed hydrophilic and polyelectrolyte behavior, useful in oil recovery applications (McCormick, Chen, & Hutchinson, 1982).

  • Synthesis of Sodium Androst-5-ene-17-one-3β-methylene Sulfonate

    This study reported on the synthesis of a stable analog of the neurosteroid dehydroepiandrosterone sulfate, illustrating the compound's potential in neurological research (Chu & Li, 1997).

Future Directions

Sodium 2-methylprop-2-ene-1-sulfonate has potential applications in various fields. It can be used as a monomer of high efficiency polycarboxylic acids concrete water reducing agents . It is also used for soil improvement, polymerized with sodium acrylate, styrene-acrylic emulsion, polyvinyl alcohol, etc. to increase the fertility retention of red soil .

properties

IUPAC Name

sodium;2-methylprop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHIIIPPJJXYRY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044840
Record name Sodium 2-methylprop-2-ene-1-sulfonate
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1)
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Product Name

Sodium 2-methylprop-2-ene-1-sulfonate

CAS RN

1561-92-8
Record name Methallyl sulfonate
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Record name 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1)
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Record name Sodium 2-methylprop-2-ene-1-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methylprop-2-ene-1-sulphonate
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Record name METHALLYL SULFONATE
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Synthesis routes and methods

Procedure details

In the first synthetic route, isobutene is reacted with chlorine to form the intermediate methallyl chloride. This compound reacts with sulfites to give the target products. For example, the reaction of methallyl chloride with sodium sulfite gives sodium methallylsulfonate and sodium chloride. Disadvantages of this synthesis are that the molar yield of target product is only 85% based on isobutene and inorganic chlorides are formed as coproducts and organic chlorine compounds are formed as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-methylprop-2-ene-1-sulfonate

Citations

For This Compound
1
Citations
Z El Rassi - 2017 - books.google.com
Monolithic stationary phases are increasingly employed in high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) for the separation of a wide …
Number of citations: 4 books.google.com

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